molecular formula C16H12N6 B1202880 2-amino-4-(cyanomethyl)-6-(N-methylanilino)pyridine-3,5-dicarbonitrile

2-amino-4-(cyanomethyl)-6-(N-methylanilino)pyridine-3,5-dicarbonitrile

Cat. No. B1202880
M. Wt: 288.31 g/mol
InChI Key: ZRHVVRJSWMFJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(cyanomethyl)-6-(N-methylanilino)pyridine-3,5-dicarbonitrile is an aromatic amine and a tertiary amino compound.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Amino-4-(cyanomethyl)-6-(N-methylanilino)pyridine-3,5-dicarbonitrile derivatives are extensively used in the synthesis of various heterocyclic compounds. For instance, the aminomethylation of related dihydropyridine dicarbonitriles leads to the formation of pyrido[1,2-a][1,3,5]triazines and 1,3,5,7-tetrazocine derivatives (Khrapova et al., 2020). Similarly, these compounds can undergo transformations to produce a wide range of novel aminopyridine derivatives, which have shown potential as corrosion inhibitors (Mahmoud & El-Sewedy, 2018).

Development of Corrosion Inhibitors

Several studies have focused on the use of pyridine-3,5-dicarbonitrile derivatives as effective corrosion inhibitors. Research has shown that these compounds, when used in certain concentrations, can significantly inhibit the corrosion process in various metals (Ansari et al., 2015). This makes them valuable in industrial applications where metal preservation is critical.

properties

Product Name

2-amino-4-(cyanomethyl)-6-(N-methylanilino)pyridine-3,5-dicarbonitrile

Molecular Formula

C16H12N6

Molecular Weight

288.31 g/mol

IUPAC Name

2-amino-4-(cyanomethyl)-6-(N-methylanilino)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C16H12N6/c1-22(11-5-3-2-4-6-11)16-14(10-19)12(7-8-17)13(9-18)15(20)21-16/h2-6H,7H2,1H3,(H2,20,21)

InChI Key

ZRHVVRJSWMFJMC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-(cyanomethyl)-6-(N-methylanilino)pyridine-3,5-dicarbonitrile
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2-amino-4-(cyanomethyl)-6-(N-methylanilino)pyridine-3,5-dicarbonitrile
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2-amino-4-(cyanomethyl)-6-(N-methylanilino)pyridine-3,5-dicarbonitrile
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2-amino-4-(cyanomethyl)-6-(N-methylanilino)pyridine-3,5-dicarbonitrile
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